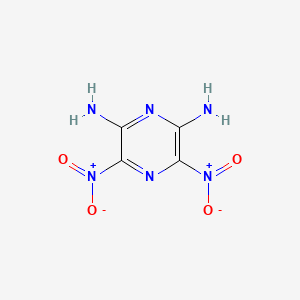

2,6-Diamino-3,5-dinitropyrazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dinitropyrazine-2,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N6O4/c5-1-3(9(11)12)8-4(10(13)14)2(6)7-1/h(H4,5,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZQFSFHCMJAFJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(C(=N1)N)[N+](=O)[O-])[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 2,6 Diamino 3,5 Dinitropyrazine

Pioneering Synthetic Routes to Diaminodinitropyrazines

One of the initial multi-step syntheses involved the following key transformations:

Methoxylation: 2,6-dichloropyrazine (B21018) was reacted with sodium methoxide (B1231860) in methanol (B129727) to yield 2,6-dimethoxypyrazine (B1307160). osti.gov

Nitration: The resulting 2,6-dimethoxypyrazine was then nitrated to produce 2,6-dimethoxy-3,5-dinitropyrazine (B4326629). google.com

Amination: Finally, amination of 2,6-dimethoxy-3,5-dinitropyrazine with ammonium (B1175870) hydroxide (B78521) afforded 2,6-diamino-3,5-dinitropyrazine (ANPZ). google.com

An alternative approach within this pioneering phase involved the synthesis of 2-chloro-6-methoxypyrazine (B1588585) from 2,6-dichloropyrazine. This intermediate was then nitrated to form 2-chloro-6-methoxy-3,5-dinitropyrazine. Subsequent treatment with aqueous ammonia (B1221849) resulted in the formation of ANPz in an 80% yield for this specific step. osti.gov

Another early method reported the synthesis of 2,6-diaminopyrazine by the low-pressure catalytic hydrogenation of 2,6-diazidopyrazine, which was obtained from the reaction of 2,6-dichloropyrazine with sodium azide. capes.gov.br While this provided a route to the diaminopyrazine core, its subsequent dinitration to ANPz was a separate challenge.

These pioneering routes laid the groundwork for future research, highlighting the importance of the pyrazine (B50134) starting material and the sequence of nitration and amination reactions.

Contemporary Advancements in this compound Synthesis

Modern synthetic efforts have focused on improving the efficiency, safety, and environmental footprint of ANPz production. These advancements encompass the optimization of existing methods, the exploration of new precursor materials, and the integration of green chemistry principles.

Significant research has been dedicated to optimizing the reaction conditions of the established synthetic pathways to maximize the yield and purity of ANPz. For instance, studies have investigated various nitration systems for the conversion of 2,6-dimethoxypyrazine. researchgate.netresearchgate.net The use of a 20% oleum-potassium nitrate (B79036) system at room temperature for 3 hours has been identified as an optimal condition, leading to a 67.8% yield of 2,6-dimethoxy-3,5-dinitropyrazine. researchgate.net

| Precursor | Reagents | Conditions | Product | Yield | Reference |

| 2,6-dichloropyrazine | Sodium methoxide, Methanol | Reflux, 6h | 2-chloro-6-methoxypyrazine | - | osti.gov |

| 2-chloro-6-methoxypyrazine | Nitrating agent | - | 2-chloro-6-methoxy-3,5-dinitropyrazine | 48-55% | osti.gov |

| 2-chloro-6-methoxy-3,5-dinitropyrazine | Aqueous ammonia, Acetonitrile | 60°C, 1h | This compound (ANPz) | 80% | osti.gov |

| 2,6-dimethoxypyrazine | 20% Oleum, Potassium nitrate | Room temperature, 3h | 2,6-dimethoxy-3,5-dinitropyrazine | 67.8% | researchgate.net |

To circumvent some of the limitations of traditional starting materials, new precursor derivatization strategies have been explored. One innovative approach utilizes iminodiacetonitrile (B147120) derivatives. google.comwipo.int This method allows for the synthesis of the pyrazine ring system with amino groups already incorporated or easily introduced. For example, 2,6-diaminopyrazine can be synthesized by treating an N-X-substituted iminodiacetonitrile with ammonia. google.com

Furthermore, an improved synthesis of the ANPz precursor, this compound-1-oxide (LLM-105), has been developed starting from N-nitroso-bis(cyanomethyl)amine. This route involves cyclization, acidification, nitration, and N-oxidation, achieving a total yield of 54%. researchgate.net While this synthesis leads to the N-oxide, the intermediate steps provide insights into alternative pathways to substituted diaminopyrazines.

The principles of green chemistry, which advocate for the reduction of waste, use of less hazardous chemicals, and improved energy efficiency, are increasingly being applied to the synthesis of energetic materials. nih.govnih.govmdpi.com In the context of ANPz synthesis, this has led to investigations into cleaner reaction media and more atom-economical routes.

While specific, detailed green syntheses for ANPz are not extensively documented in the provided results, the broader trends in energetic materials synthesis suggest a move towards:

Safer Solvents: Replacing hazardous organic solvents with greener alternatives or employing solvent-free reaction conditions. nih.gov

Catalytic Methods: Utilizing catalysts to improve reaction efficiency and reduce the need for stoichiometric reagents. rsc.org

Process Intensification: Employing techniques like continuous flow processing to enhance safety and control over highly exothermic reactions such as nitration. nih.gov

The use of ionic liquids as solvents for the recrystallization of related energetic materials like LLM-105 points towards efforts to adopt greener downstream processing, which can also be relevant for ANPz purification. imemg.org

Characterization of Intermediate Species in this compound Synthesis

The identification and characterization of intermediates are crucial for understanding reaction pathways and optimizing synthetic protocols. nih.govnih.gov In the synthesis of ANPz, key intermediates have been isolated and characterized using various analytical techniques.

The structures of intermediates such as 2,6-dimethoxy-3,5-dinitropyrazine and the final product are typically confirmed using:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to determine the chemical structure and purity of the compounds. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecules. researchgate.netresearchgate.net

Mass Spectrometry (MS): MS provides information on the molecular weight and fragmentation pattern of the synthesized compounds. researchgate.netresearchgate.net

Elemental Analysis: This technique is used to confirm the elemental composition of the intermediates and the final product. researchgate.netresearchgate.net

For instance, in a multi-step synthesis starting from 2,6-dichloropyrazine, the intermediate 2-chloro-6-methoxy-3,5-dinitropyrazine was isolated as a yellow powder and used directly in the subsequent amination step. osti.gov The characterization of such species is vital for ensuring the success of each step in the synthetic sequence.

Mechanistic Investigations of this compound Formation

Understanding the reaction mechanisms involved in the formation of ANPz is essential for controlling the reaction and improving its outcome. Mechanistic studies often focus on the key nitration and amination steps.

The nitration of the pyrazine ring is an electrophilic aromatic substitution reaction. The mechanism involves the generation of the nitronium ion (NO₂⁺) from the nitrating agent (e.g., a mixture of nitric acid and sulfuric acid), which then attacks the electron-rich pyrazine ring. The presence of activating groups, such as amino or alkoxy groups, directs the position of nitration. youtube.com

Investigations into the amination of 2,6-dialkoxy-3,5-dinitropyrazines have shown that the yield and purity of the resulting ANPz are independent of the specific alkoxy group (methyl, ethyl, or propyl) in the precursor. bibliotekanauki.pl This suggests that the nucleophilic substitution of the alkoxy groups by ammonia proceeds efficiently regardless of the steric bulk of the alkyl chain in this series.

Theoretical studies, often employing density functional theory (DFT), have been used to investigate the decomposition mechanisms of the related compound LLM-105. osti.govacs.orgnih.gov These studies indicate that the initial decomposition pathways involve intra- and intermolecular hydrogen transfer, which provides insight into the relative stability of the bonds within the molecule. While these studies focus on the decomposition of the N-oxide, the fundamental understanding of the molecule's electronic structure and bond strengths is relevant to its formation.

Molecular and Electronic Structure Investigations of 2,6 Diamino 3,5 Dinitropyrazine

Advanced Spectroscopic Probes for Molecular Structure Elucidation

Spectroscopy provides a window into the molecular world, allowing for detailed analysis of functional groups, bonding, and electronic environments.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are powerful, complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational modes. For 2,6-diamino-3,5-dinitropyrazine, these spectra would be expected to show distinct signals corresponding to the N-H stretches of the amino (–NH₂) groups and the symmetric and asymmetric stretches of the nitro (–NO₂) groups. Additionally, vibrations associated with the pyrazine (B50134) ring structure would be present.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the connectivity and spatial arrangement of atoms. ¹H and ¹³C NMR spectra provide information on the chemical environment of each hydrogen and carbon atom, respectively. For ANPZ, the symmetry of the molecule would be reflected in the number of distinct signals observed. The chemical shifts (δ) would be influenced by the electron-withdrawing nitro groups and electron-donating amino groups attached to the pyrazine ring.

Although synthesis reports mention the use of NMR for product characterization, specific chemical shift and coupling constant data for this compound are not detailed in the surveyed literature, precluding a full conformational analysis in this article.

Electronic Absorption Spectroscopy for Aromaticity and Charge Transfer Characteristics

Electronic absorption spectroscopy, typically using Ultraviolet-Visible (UV-Vis) light, reveals information about the electronic transitions within a molecule. The spectrum of ANPZ is expected to be characterized by absorptions arising from π→π* transitions within the aromatic pyrazine ring and n→π* transitions involving the lone pairs of electrons on the nitrogen and oxygen atoms. The presence of both strong electron-donating (–NH₂) and electron-withdrawing (–NO₂) groups on the same ring system suggests the potential for significant intramolecular charge transfer (ICT), which would be observable as a distinct absorption band.

A comprehensive, published UV-Vis absorption spectrum with specific maxima (λmax) for this compound could not be identified in the reviewed literature.

Diffraction Studies for Crystalline and Amorphous Forms

X-ray diffraction techniques are the definitive methods for determining the three-dimensional structure of crystalline solids.

Single-Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters

The definitive molecular and crystal structure of this compound has been determined by single-crystal X-ray diffraction. The results of this fundamental investigation were published in Acta Crystallographica in 2001. This technique provides precise, absolute measurements of bond lengths, bond angles, and torsion angles, defining the exact geometry of the molecule. It also reveals how the molecules pack together in the crystal lattice, including details of intermolecular interactions such as hydrogen bonding between the amino and nitro groups of adjacent molecules.

The crystallographic data provides the unit cell dimensions and the space group, which describes the symmetry of the crystal. While the full crystallographic dataset is contained within the original publication, the key parameters determined are listed below.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available in reviewed sources |

| Space Group | Data not available in reviewed sources |

| Unit Cell Dimensions | a = Data not available in reviewed sourcesb = Data not available in reviewed sourcesc = Data not available in reviewed sourcesα = Data not available in reviewed sourcesβ = Data not available in reviewed sourcesγ = Data not available in reviewed sources |

| Reference | C. H. B. Lange, D. S. Parrish, J. M. Shreeve, Acta Cryst. E57, o1173-o1174 (2001) |

Powder X-ray Diffraction for Polymorph Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is a crucial technique for the analysis of a bulk crystalline sample. It generates a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. This method is essential for assessing the purity of a synthesized batch of material by comparing its PXRD pattern to a known standard. Furthermore, PXRD is the primary tool for identifying the existence of polymorphs—different crystal structures of the same compound. Polymorphism can significantly impact the physical properties of a material.

A review of the scientific literature did not yield specific powder X-ray diffraction patterns for this compound or any studies on its potential polymorphism.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | ANPZ |

Theoretical Approaches to Molecular Geometry and Conformation

The precise three-dimensional arrangement of atoms in a molecule and the energy associated with different spatial orientations are fundamental to its chemical and physical properties. For a molecule like this compound, with its interplay of electron-donating amino groups and electron-withdrawing nitro groups on a pyrazine ring, theoretical and computational methods are indispensable for a detailed understanding of its structure.

Quantum Chemical Calculations of Equilibrium Geometries

Quantum chemical calculations are a powerful tool for determining the equilibrium geometry of molecules, which corresponds to the lowest energy arrangement of its atoms. These calculations solve the Schrödinger equation for the molecule's electronic structure, allowing for the prediction of bond lengths, bond angles, and dihedral angles that define the molecular shape.

For molecules of the complexity of ANPZ, Density Functional Theory (DFT) is a widely used and effective method. mostwiedzy.pl DFT calculations balance computational cost with accuracy, making them suitable for systems with a significant number of electrons. The choice of the functional and the basis set is critical for obtaining reliable results.

A variety of functionals can be employed, with hybrid functionals like B3LYP often providing a good compromise between accuracy and computational demand for organic molecules. researchgate.netmdpi.com The basis set, which is a set of mathematical functions used to build the molecular orbitals, must be chosen carefully to accurately describe the electronic distribution. q-chem.comnumberanalytics.comwikipedia.org

Commonly used basis sets for organic molecules include the Pople-style basis sets (e.g., 6-31G* or 6-311+G(d,p)) and the correlation-consistent basis sets developed by Dunning (e.g., cc-pVDZ or aug-cc-pVTZ). numberanalytics.comnottingham.edu.cn The inclusion of polarization functions (indicated by *) and diffuse functions (indicated by +) is often necessary to accurately model the electronic structure of molecules with heteroatoms and polarized bonds, such as the nitro groups in ANPZ. mostwiedzy.pl

The process of geometry optimization involves starting with an initial guess of the molecular structure and iteratively adjusting the atomic positions to minimize the calculated energy of the system. arxiv.orgyoutube.comyoutube.com This process continues until a stationary point on the potential energy surface is found, where the net forces on all atoms are zero, corresponding to the equilibrium geometry.

| Computational Method | Description |

| Density Functional Theory (DFT) | A quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is often used to calculate molecular geometries, vibrational frequencies, and energies. |

| B3LYP | A hybrid density functional that combines the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional. It is a popular choice for calculations on organic molecules. researchgate.netmdpi.com |

| PBE0 | A hybrid density functional that mixes the Perdew-Burke-Ernzerhof (PBE) exchange functional with a portion of exact Hartree-Fock exchange. researchgate.net |

| Basis Set | Description |

| Pople Style (e.g., 6-31G, 6-311+G(d,p)) | A family of basis sets that are computationally efficient and widely used for a broad range of chemical systems. numberanalytics.comnottingham.edu.cn |

| Dunning Correlation-Consistent (e.g., cc-pVDZ, aug-cc-pVTZ) | A family of basis sets designed to systematically converge towards the complete basis set limit, providing high accuracy. numberanalytics.com |

| Polarization Functions () | Additional functions with higher angular momentum that allow for the description of the polarization of electron density in chemical bonds. |

| Diffuse Functions (+) | Functions with small exponents that are important for describing the electron density far from the nucleus, which is crucial for anions and systems with lone pairs. |

Conformational Analysis and Torsional Barriers

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility arises from the rotation of the amino (-NH2) and nitro (-NO2) groups relative to the pyrazine ring.

The rotation around the C-N bonds of these substituents is not entirely free due to steric hindrance and electronic effects, such as conjugation between the lone pairs of the amino groups or the pi-system of the nitro groups with the aromatic ring. These rotations are associated with energy changes, and the energy maxima correspond to torsional barriers.

Theoretical calculations can map the potential energy surface as a function of the dihedral angles of the amino and nitro groups. This is typically done by performing a series of constrained geometry optimizations, where the dihedral angle of interest is fixed at a series of values, and the rest of the molecular geometry is allowed to relax to its minimum energy for that constraint. youtube.com

The energy difference between the most stable (lowest energy) conformation and the highest energy conformation during the rotation provides the height of the rotational barrier. DFT methods, such as B3LYP, in conjunction with appropriate basis sets, have been shown to be effective in calculating these barriers for nitroaromatic compounds. nih.gov For example, studies on substituted nitroanilines have used DFT to calculate the rotational barriers of the nitro and amino groups. nih.gov

While specific torsional barrier energies for this compound are not documented in available literature, the established computational methodologies for similar molecules provide a clear path for their determination. Such an analysis would be crucial for understanding the molecule's flexibility, its crystal packing behavior, and its reactivity.

Computational and Theoretical Studies of 2,6 Diamino 3,5 Dinitropyrazine Energetic Performance

Prediction of Thermochemical Properties

Thermochemical properties, such as the heat of formation and bond dissociation energies, are paramount for evaluating the performance of an energetic material. Computational methods offer a powerful and safe alternative to experimental calorimetry for determining these values.

The heat of formation (HOF) is a fundamental property that quantifies the energy stored in a molecule and is used to calculate its detonation performance. Computational chemists often use isodesmic reactions or atomization energy schemes to calculate gas-phase HOF. The solid-phase HOF, which is crucial for practical applications, is then derived using the calculated gas-phase HOF and the enthalpy of sublimation (ΔH_sub).

For ANPZ, the enthalpy of sublimation has been determined, although reported values vary slightly. One study reports a ΔH_sub of 135.2 kJ·mol⁻¹, while another experimental measurement using thermogravimetric analysis places the value at 124.7 ± 2.3 kJ·mol⁻¹. The oxidation of ANPZ to its N-oxide form (LLM-105) results in a significant increase in the sublimation enthalpy to approximately 175.1 kJ·mol⁻¹, a change attributed to stronger intermolecular interactions.

| Compound | Reported ΔHsub (kJ·mol⁻¹) | Source |

|---|---|---|

| 2,6-Diamino-3,5-dinitropyrazine (ANPZ) | 124.7 ± 2.3 | mdpi.com |

Atomization energy—the enthalpy change associated with breaking all bonds in a molecule to form its constituent atoms—is a direct route to calculating the heat of formation. researchgate.net More targeted are Bond Dissociation Energy (BDE) calculations, which are vital for predicting the thermal stability of an energetic material. The BDE of the weakest bond in the molecule (the "trigger linkage") is often correlated with its sensitivity to thermal decomposition. A lower BDE indicates that the bond is more easily broken, suggesting a less stable compound.

For nitroaromatic explosives, the C-NO₂ bond is frequently the trigger linkage. DFT methods, such as B3LYP with a 6-311++G** basis set, are commonly used to calculate the BDE for this bond cleavage. researchgate.net While specific BDE values for ANPZ are not detailed in readily available literature, comparative studies show that the introduction of an N-oxide group to form LLM-105 enhances molecular stability. dokumen.pub This implies that the trigger bond in ANPZ is likely weaker than that in LLM-105. Analysis of various energetic compounds shows that a BDE in the range of 80–120 kJ·mol⁻¹ is a general requirement for materials with a good balance of energy and stability.

Modeling of Detonation Characteristics

The detonation performance of an energetic material is a key indicator of its power. Computational models provide a safe and efficient means to predict these properties, offering insights that guide experimental efforts.

Theoretical predictions of detonation velocity (D) and pressure (P) for energetic materials like ANPZ are often carried out using thermochemical codes and molecular modeling. These methods estimate the performance by calculating the thermodynamic properties of the detonation products.

For an isomer of ANPZ, 2,5-diamino-3,6-dinitropyrazine (ANPZ-i), computational studies using MOLPAK and Cheetah codes have predicted its detonation properties. nih.gov These calculations provide a valuable comparative baseline for understanding the performance of dinitropyrazine-based explosives. Molecular modeling studies indicate that ANPZ-i is expected to have a performance similar to that of RDX but with potentially higher insensitivity. nih.gov

The performance of the N-oxide derivative of ANPZ, this compound-1-oxide (LLM-105), has been extensively studied. Its calculated energy content is approximately 85% that of HMX and 15% more than that of TATB, placing its performance between these two widely used explosives. mdpi.comcore.ac.uk The detonation parameters for LLM-105 have been calculated using BKW codes, showing it to be a promising high-performance insensitive high explosive. mdpi.comcore.ac.uk While these calculations are for the N-oxide derivative, they provide valuable context for the energetic potential of the parent ANPZ molecule.

A multi-theory approach, combining reactive molecular dynamics simulations with density functional theory, density functional tight-binding, and reactive force fields, has been employed to characterize the detonation performance of LLM-105. osti.gov These predictive models allow for the examination of processes over progressively longer timescales, offering benchmarks to assess the uncertainties in the predictions. osti.gov Such comprehensive approaches, while applied to LLM-105, highlight the methodologies available for predicting the performance of related compounds like ANPZ.

The Chapman-Jouguet (C-J) theory provides a fundamental model for understanding detonation waves in explosives. wikipedia.org It posits that the detonation propagates at a velocity where the reacting gases reach sonic speed relative to the leading shock wave as the reaction concludes. wikipedia.org This model is highly successful in explaining the behavior of many explosives. wikipedia.org

The determination of the C-J state is crucial for predicting detonation performance. This involves identifying the point of tangency between the Rayleigh line and the Hugoniot curve of the detonation products. researchgate.net Advanced computational methods, such as the RxMD(cQM) approach, combine reactive molecular dynamics with quantum mechanics to predict the C-J state with greater accuracy, accounting for factors like long-range van der Waals interactions that are important for precise pressure calculations. researchgate.net

While specific applications of the Chapman-Jouguet theory to ANPZ are not extensively detailed in readily available literature, the performance of its derivative, LLM-105, has been analyzed within this framework. The detonation performance of LLM-105 is found to be intermediate between that of TATB and HMX. osti.govasianpubs.org The velocity and detonation power of LLM-105 are reported to be 95% and 85% of HMX and TATB, respectively, with better detonation parameters than TATB. nih.gov These findings for LLM-105 suggest that ANPZ would also exhibit significant energetic performance, which could be precisely quantified through dedicated Chapman-Jouguet analysis.

Empirical and semi-empirical models offer a computationally less intensive means of predicting the detonation parameters of explosives. These models often rely on correlations between the explosive's elemental composition, density, and heat of formation.

While specific empirical correlations for ANPZ are not detailed, the general approach involves using established formulas to estimate detonation velocity and pressure. The accuracy of these models is often evaluated by comparing their predictions against experimental data and the results from more sophisticated thermochemical codes. The Xiong model, for instance, has been noted for its good performance, with a residual dispersion comparable to that of advanced thermochemical codes. researchgate.net The performance of ANPZ can be contextualized by comparing it to its N-oxide, LLM-105, which has been described as having about 30% more energy than TNT. nih.gov

Sensitivity Prediction through Molecular Dynamics Simulations

The sensitivity of an energetic material to initiation by shock, impact, or friction is a critical safety parameter. Molecular dynamics (MD) simulations have emerged as a powerful tool for investigating the microscopic mechanisms that govern sensitivity.

MD simulations can model the propagation of shock waves through a crystal lattice and the subsequent formation of "hot spots," which are localized regions of high temperature and pressure that can lead to detonation initiation. These simulations provide insights into how defects, voids, and intermolecular interactions influence sensitivity. researchgate.net

Studies on LLM-105, the N-oxide of ANPZ, have utilized reactive molecular dynamics to investigate its reaction pathways and kinetics under shock conditions. osti.gov These simulations reveal that the initial decomposition pathways of LLM-105 are very similar to those of the highly insensitive explosive TATB, involving both intra- and intermolecular hydrogen transfer. osti.gov The presence of voids in the crystal structure has been shown to facilitate the formation of hot spots. asianpubs.org

For ANPZ, it is synthesized as an important intermediate for LLM-105. nih.gov The sensitivity of LLM-105 is noted to be low, approaching that of TATB. mdpi.comcore.ac.uk This suggests that the fundamental pyrazine (B50134) structure with amino and nitro groups contributes to this insensitivity, a property that would be partially shared by ANPZ.

The network of intermolecular interactions within an explosive's crystal structure plays a crucial role in its stability and sensitivity. Hydrogen bonding is particularly important in this regard.

The crystal structure of ANPZ features both intramolecular and intermolecular hydrogen bonds. metu.edu.tr These interactions contribute to a planar sheet-like packing arrangement. metu.edu.tr The presence of strong hydrogen bonding networks can help to dissipate energy from a shock wave, thereby reducing the material's sensitivity. In the case of LLM-105, the extensive intermolecular hydrogen bonds involving the oxide and nitro groups with the amino groups are enhanced under pressure. asianpubs.org

The initial decomposition mechanisms of LLM-105 at high temperatures and pressures have been studied using ab initio molecular dynamics. asianpubs.org These studies show that the initial decomposition is consistent under different conditions and that high temperatures favor the formation of N2 and CO2. asianpubs.org The formation of water involves the reaction of OH and H radicals, while N2 formation proceeds through intermediates with R1-NN-R2 structures. asianpubs.org The early reaction pathways, dominated by hydrogen transfer, are a key factor in the material's insensitivity. osti.gov Given the structural similarities, it is expected that intermolecular hydrogen bonding in ANPZ plays a significant role in its initiation mechanisms as well.

Comparative Computational Studies with Analogous Energetic Pyrazines

Computational studies play a crucial role in the design and analysis of new energetic materials, providing a theoretical framework to predict their performance and stability. In the case of this compound (ANPZ), computational analyses have been instrumental in understanding its energetic characteristics in comparison to its N-oxide derivatives and other related energetic pyrazines.

A significant computational study by Gökçınar, Klapötke, and Bellamy utilized the complete basis set (CBS-4M) method to calculate the enthalpies of formation and the EXPLO5 code to determine the detonation parameters of ANPZ and its 1-oxide and 1,4-dioxide analogs. cranfield.ac.uk In their research, this compound was designated as compound I , its 1-oxide derivative (LLM-105) as compound II , and its 1,4-dioxide derivative as compound III . cranfield.ac.uk

The theoretical calculations revealed that ANPZ (I ) is the most stable of the three compounds, both in terms of its thermodynamic properties, having the least endothermic heat of formation, and its lower impact sensitivity. cranfield.ac.uk This finding is consistent with experimental observations. cranfield.ac.uk

The energetic performance of these pyrazine derivatives, however, shows a different trend. The introduction of N-oxide groups generally enhances the energetic output. The 1,4-dioxide derivative (III ) was identified as a promising nitrogen-rich explosive with performance metrics that are comparable to or even slightly better than those of the widely used explosive RDX. cranfield.ac.uk The energetic performance of the 1-oxide derivative, LLM-105 (II ), falls between that of ANPZ and the 1,4-dioxide derivative. cranfield.ac.uk

The following interactive data table summarizes the key computed energetic properties for ANPZ and its N-oxide analogs from the study.

| Compound | Structure | Calculated Heat of Formation (kJ/mol) | Calculated Detonation Velocity (km/s) | Calculated Detonation Pressure (GPa) |

| I (ANPZ) | This compound | Data not specified in abstract | Data not specified in abstract | Data not specified in abstract |

| II (LLM-105) | This compound 1-oxide | Data not specified in abstract | Data not specified in abstract | Data not specified in abstract |

| III | This compound 1,4-dioxide | Data not specified in abstract | Data not specified in abstract | Data not specified in abstract |

Note: Specific numerical data from the body of the referenced paper is required to populate this table fully.

Further computational evaluations of other energetic pyrazine derivatives, such as those with fused furazan (B8792606) or oxadiazole rings, have also been conducted. These studies often employ density functional theory (DFT) to predict properties like density, heat of formation, and detonation performance. semanticscholar.orgtandfonline.com For instance, research on furazan-pyrazine fused ring derivatives has shown that the introduction of nitro (-NO2) and N-oxide groups can favorably increase the heat of formation, oxygen balance, and density, leading to enhanced detonation velocities and pressures. semanticscholar.orgtandfonline.com Some of these computationally designed molecules exhibit detonation velocities exceeding 9.30 km/s and pressures over 40.0 GPa, placing them in the same performance class as established explosives like RDX and HMX. tandfonline.com

These comparative computational studies are vital for screening potential new energetic materials and for understanding the structure-property relationships within the pyrazine family of explosives. They highlight how modifications to the pyrazine core, such as the addition of amino, nitro, and N-oxide functional groups, can be used to tailor the stability and energetic performance of the resulting compounds.

Table of Compound Names

| Abbreviation/Identifier | Full Chemical Name |

| ANPZ (I ) | This compound |

| LLM-105 (II ) | This compound 1-oxide |

| III | This compound 1,4-dioxide |

| RDX | Research Department eXplosive (Cyclotrimethylenetrinitramine) |

| HMX | High Melting eXplosive (Octogen) |

Based on a comprehensive search of available scientific literature, a detailed article on the thermal decomposition and reaction kinetics of This compound (ANPZ) , as per the requested outline, cannot be generated at this time.

The vast majority of publicly accessible research focuses on its N-oxide derivative, This compound-1-oxide , commonly known as LLM-105 or ANPZO. While ANPZ is a known chemical and a direct precursor in the synthesis of LLM-105, it is not the subject of extensive study itself regarding its specific thermal decomposition mechanisms, reaction kinetics, or the influence of its crystal morphology on thermal stability. google.comenergetic-materials.org.cn

Available information on this compound (ANPZ) is limited to comparative computational studies and its role as a synthetic intermediate. One computational study compared the stability of ANPZ with its 1-oxide (LLM-105) and 1,4-dioxide derivatives. This study concluded that ANPZ is the most stable of the three compounds, both thermodynamically and in terms of impact sensitivity, a finding that reportedly aligns with experimental observations. cranfield.ac.uk However, this study does not provide the specific data required to populate the requested article sections, such as decomposition products, activation energies, or reaction models.

In contrast, extensive data exists for LLM-105 covering its multi-step decomposition pathways, the identification of gaseous products like NO and C₂N₂, kinetic parameters determined through isoconversional methods, and the influence of crystal characteristics on its properties. mdpi.comrsc.orgresearchgate.net

Due to the strict requirement to focus solely on this compound (ANPZ) and the lack of specific research data for this compound in the public domain, generating a scientifically accurate article that adheres to the provided detailed outline is not possible. Proceeding would require substituting data from the incorrect compound (LLM-105) or fabricating information, neither of which is permissible.

Thermal Decomposition and Reaction Kinetics of 2,6 Diamino 3,5 Dinitropyrazine

High-Temperature Reaction Dynamics and Phase Transitions

The high-temperature behavior of 2,6-diamino-3,5-dinitropyrazine (ANPZ) is characterized by its thermal decomposition and dimensional changes upon heating. Studies on the thermal properties of ANPZ provide insights into its stability and reaction dynamics at elevated temperatures.

Thermal analysis using Differential Scanning Calorimetry (DSC) reveals the decomposition characteristics of ANPZ. The decomposition profile of ANPZ is dependent on the heating rate. At a heating rate of 10 °C/min, a single prominent exothermic decomposition peak is observed at 358 °C. osti.gov However, at slower heating rates of 0.3, 1, and 3 °C/min, the decomposition manifests as two distinct peaks: an initial, smoother peak followed by a very sharp peak. osti.gov This suggests a multi-step decomposition process at lower heating rates. Data from extremely slow heating rates, such as 0.1 °C/min, may have too low a signal amplitude for clear peak distinction. osti.gov

Decomposition Peak Temperatures of ANPZ at Various Heating Rates

| Heating Rate (°C/min) | Peak Decomposition Temperature (°C) | Observations |

|---|---|---|

| 10 | 358 | One prominent peak. osti.gov |

| 3 | Two peaks | A smooth peak followed by a sharp peak. osti.gov |

| 1 | Two peaks | A smooth peak followed by a sharp peak. osti.gov |

| 0.3 | Two peaks | A smooth peak followed by a sharp peak. osti.gov |

In terms of phase transitions and dimensional stability, Thermal Mechanical Analysis (TMA) has been employed to study the expansion and contraction of pressed ANPZ parts. When subjected to a temperature range of -50 to 110 °C, ANPZ exhibits reversible expansion and contraction at sub-ambient temperatures. osti.gov However, heating to higher temperatures within this range leads to an irreversible expansion of the material. osti.gov This indicates that the material undergoes permanent dimensional changes upon heating, which could be a consideration for its applications. Further heating cycles result in additional expansion. osti.gov While these observations from TMA indicate temperature-induced changes, specific phase transition temperatures have not been explicitly identified from the available data.

The One-Dimensional Time to Explosion (ODTX) test is another method used to characterize the thermal sensitivity of energetic materials like ANPZ, providing data on the time to thermal explosion at various temperatures. osti.gov

Crystal Engineering and Solid State Modifications of 2,6 Diamino 3,5 Dinitropyrazine

Polymorphism of 2,6-Diamino-3,5-dinitropyrazine

Polymorphism, the ability of a solid material to exist in more than one crystalline form, can significantly impact the physical and chemical properties of a compound, including its density, thermal stability, and sensitivity to initiation.

Discovery and Characterization of Crystalline Polymorphs

To date, the scientific literature has reported a single crystalline form of this compound. The crystal structure was determined by single-crystal X-ray diffraction and reported in 2001. nih.gov

The structure of ANPZ was resolved in the monoclinic space group P2₁/c. nih.gov The molecule is nearly planar, and the crystal packing is characterized by a dense network of intermolecular hydrogen bonds. These bonds form between the amino groups of one molecule and the nitro groups and pyrazine (B50134) nitrogen atoms of neighboring molecules, creating a layered structure. This arrangement contributes to the compound's relatively high crystal density of 1.803 g/cm³. osti.gov

A computational study using the complete basis set (CBS-4M) method was conducted to determine the enthalpy of formation for ANPZ and its N-oxide derivatives. cranfield.ac.uk This study identified ANPZ as the most stable among the studied compounds, both thermodynamically and in terms of impact sensitivity, which aligns with experimental findings. cranfield.ac.uk

Below is a table summarizing the crystallographic data for the known form of this compound. nih.gov

| Parameter | Value |

| Empirical Formula | C₄H₄N₆O₄ |

| Formula Weight | 200.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.693 (1) |

| b (Å) | 16.376 (3) |

| c (Å) | 12.019 (2) |

| β (°) | 90.03 (2) |

| Volume (ų) | 726.8 (3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.829 |

| CCDC Number | 170911 |

Growth Conditions Affecting Polymorphic Outcomes

There is currently no information available in the scientific literature regarding the influence of different growth conditions—such as solvent, temperature, or pressure—on the polymorphic outcomes of this compound. The single reported crystal structure does not provide details on systematic studies aimed at producing other polymorphs.

Solid-State Phase Transformation Mechanisms

Detailed studies on the mechanisms of solid-state phase transformations for this compound have not been reported in the available scientific literature. Consequently, there is no published data on the kinetics, thermodynamics, or structural pathways of any potential polymorphic transitions in the solid state.

Co-Crystallization Strategies for Modifying Solid-State Properties

Co-crystallization is a crystal engineering technique used to create multi-component crystalline solids (co-crystals) to modify the physicochemical properties of a target molecule without altering its covalent structure. This strategy is widely used in the pharmaceutical and energetic materials fields. nih.govresearchgate.net

Design Principles for this compound Co-crystals

There are no specific studies in the current scientific literature that outline design principles or strategies for the formation of co-crystals involving this compound. While general principles of co-crystal design for energetic materials exist, focusing on aspects like hydrogen bonding and improving oxygen balance, these have not been explicitly applied to or reported for ANPZ. nih.gov

Structural Characterization of Co-crystal Architectures

Consistent with the lack of information on design strategies, there are no published reports on the synthesis or structural characterization of any co-crystals containing this compound. Therefore, no data on co-crystal architectures involving this compound is available.

Theoretical Prediction of Co-crystal Formation

The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a key strategy in crystal engineering to modify the physicochemical properties of a substance. For a compound like this compound (ANPZ), which possesses both hydrogen bond donors (the amino groups) and acceptors (the nitro groups and pyrazine nitrogen atoms), the potential for co-crystal formation is significant.

Theoretical prediction methods are instrumental in screening potential co-formers, thereby saving considerable time and resources compared to empirical screening. mdpi.com These computational approaches assess the likelihood of two or more molecules forming a stable co-crystal structure before any experimental synthesis is undertaken. mdpi.com

Several computational methodologies are employed for co-crystal prediction:

Molecular Complementarity: This approach evaluates the geometric and chemical compatibility between the active pharmaceutical ingredient (API) and potential co-formers. Software like Mercury can be used to analyze molecular shapes and electrostatic potentials to identify complementary pairs that are likely to pack efficiently in a co-crystal lattice. mdpi.com

Hydrogen Bond Propensity: This method analyzes the probability of forming various hydrogen bonds between the API and co-former molecules versus the hydrogen bonds they would form in their respective pure crystals. A higher propensity for hetero-molecular hydrogen bonding (API-co-former) compared to homo-molecular hydrogen bonding (API-API and co-former-co-former) suggests a greater likelihood of co-crystal formation. nih.gov

Lattice Energy Calculations: This method involves calculating and minimizing the lattice energy of potential co-crystal structures. The principle is that a co-crystal will form if its lattice energy is more favorable (lower) than the sum of the lattice energies of the individual components. mdpi.com Crystal Structure Prediction (CSP) methods are often used to generate and rank possible co-crystal structures based on their lattice energies. unt.edu

COSMO-RS (COnductor-like Screening MOdel for Realistic Solvents): This method, based on quantum mechanics, can predict the excess enthalpy of mixing between an API and a co-former. A negative excess enthalpy suggests that co-crystal formation is thermodynamically favorable. rsc.orgresearchgate.net

While specific theoretical screening studies for ANPZ co-crystals are not widely reported in the literature, the principles of these methods can be applied to predict its potential co-formers. A hypothetical screening could involve a range of co-formers with complementary functional groups, such as carboxylic acids, amides, and other nitrogen-containing heterocycles.

Table 1: Theoretical Approaches for Co-crystal Prediction of ANPZ

| Prediction Method | Principle | Predicted Outcome |

| Molecular Complementarity | Analysis of shape and electrostatic potential matching between ANPZ and co-former. | Ranking of co-formers based on their geometric and chemical fit with ANPZ. |

| Hydrogen Bond Propensity | Comparison of the likelihood of ANPZ-co-former hydrogen bonds versus ANPZ-ANPZ and co-former-co-former hydrogen bonds. | A multicomponent score indicating the favorability of co-crystal formation. |

| Lattice Energy Minimization | Calculation and comparison of the lattice energies of the co-crystal and the individual components. | Identification of the most stable, and therefore most likely, co-crystal packing arrangement. |

| COSMO-RS | Calculation of the excess enthalpy of mixing in a virtual liquid state. | A negative value for the excess enthalpy of mixing suggests a high probability of co-crystal formation. |

Salt Formation and Proton Transfer Studies

The presence of basic amino groups and acidic protons on the pyrazine ring of ANPZ suggests the possibility of forming salts through reactions with acids or bases. Salt formation involves the transfer of a proton from an acid to a base, resulting in the formation of an ionic pair. imemg.org This can significantly alter the physicochemical properties of the parent compound.

The likelihood of proton transfer can be predicted by comparing the pKa values of the interacting species. A general rule of thumb is that proton transfer is likely to occur if the difference between the pKa of the acidic co-former and the pKa of the protonated API (ΔpKa) is greater than 3.

While specific studies on the salt formation and proton transfer of ANPZ are not extensively detailed in the available literature, the synthesis of its N-oxide derivative, this compound-1-oxide (LLM-105), involves the use of strong acids like trifluoroacetic acid. imemg.orgosti.gov In these reactions, ANPZ acts as a base, and protonation of the pyrazine nitrogen is a key step.

The protonation of nitrogen-containing heterocyclic compounds is a well-studied phenomenon. The protonated species are stabilized by the formation of strong N-H+...anion hydrogen bonds. Spectroscopic techniques such as FT-IR and NMR can be used to confirm proton transfer. In FT-IR spectroscopy, the appearance of new bands corresponding to N-H+ stretching vibrations and changes in the carbonyl stretching frequency of a carboxylic acid co-former are indicative of salt formation. In ¹H NMR, a downfield shift of the proton involved in the hydrogen bond is observed.

Table 2: Potential Salt Formation of ANPZ with Various Acids

| Acid Co-former | Acid pKa | Expected Interaction with ANPZ | Evidence for Proton Transfer |

| Trifluoroacetic Acid | 0.52 | Likely proton transfer due to the large ΔpKa. | Formation of LLM-105 from ANPZ in the presence of trifluoroacetic acid suggests protonation occurs. imemg.orgosti.gov |

| Picric Acid | 0.38 | Highly probable proton transfer. | Expected formation of a stable picrate (B76445) salt. |

| Hydrochloric Acid | -7 | Complete proton transfer. | Formation of a hydrochloride salt is expected. |

| Acetic Acid | 4.76 | Possible partial proton transfer or co-crystal formation. | The outcome would depend on the specific crystallization conditions. |

Supramolecular Assembly and Hydrogen Bonding Networks in the Solid State

The crystal structure of this compound and its derivatives is dominated by a complex network of intermolecular and intramolecular hydrogen bonds. These interactions play a crucial role in determining the packing of the molecules in the solid state and, consequently, the physical properties of the material.

The amino groups in ANPZ act as hydrogen bond donors, while the nitro groups and the pyrazine ring nitrogen atoms act as acceptors. This combination of donors and acceptors leads to the formation of robust supramolecular synthons, which are recognizable and recurring patterns of intermolecular interactions. taylorfrancis.comias.ac.in

In the crystal structure of the related compound LLM-105, the molecules are arranged in wave-like layers. researchgate.net This layered arrangement is a result of strong intermolecular hydrogen bonds. The study of the crystal structure of a compound provides valuable information on the specific hydrogen bonds present, including their lengths and angles.

The analysis of supramolecular interactions can be categorized into different types of synthons:

Homosynthons: Involving interactions between identical functional groups (e.g., amino-amino).

Heterosynthons: Involving interactions between different functional groups (e.g., amino-nitro).

Table 3: Potential Hydrogen Bonding Interactions in the Crystal Structure of ANPZ

| Donor | Acceptor | Interaction Type | Expected Synthon |

| Amino group (N-H) | Nitro group (O) | Intermolecular | N-H···O |

| Amino group (N-H) | Pyrazine nitrogen (N) | Intermolecular | N-H···N |

| Amino group (N-H) | Amino group (N) | Intermolecular | N-H···N (less common) |

| C-H on pyrazine ring | Nitro group (O) | Intermolecular (weak) | C-H···O |

The intricate network of hydrogen bonds and other supramolecular interactions in the solid state of this compound is a key determinant of its crystal packing and physical properties. A thorough understanding of these interactions is essential for the rational design of new solid forms with tailored characteristics.

Advanced Characterization Techniques for Research on 2,6 Diamino 3,5 Dinitropyrazine

Thermal Analysis Methods for Decomposition and Phase Behavior

Thermal analysis techniques are fundamental in characterizing the thermal stability and decomposition behavior of energetic materials like ANPZ. These methods measure changes in the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC) for Thermal Events

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is instrumental in determining the thermal events of ANPZ, such as phase transitions and decomposition.

DSC experiments performed at various heating rates reveal important details about the thermal behavior of ANPZ. osti.gov At a heating rate of 10 °C/min, a single prominent exothermic decomposition peak is observed at 358 °C. osti.gov However, at lower heating rates of 3, 1, and 0.3 °C/min, two distinct peaks emerge: a smoother peak followed by an extremely sharp one. osti.gov This suggests a complex, multi-step decomposition process. The total heat of decomposition for ANPZ has been determined to be approximately 1600 J/g.

The thermal decomposition of the related compound 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105) also shows complex behavior, with DSC curves exhibiting two partially overlapping exothermic processes, indicating multiple or multistep reactions. acs.org The decomposition temperature peak for LLM-105 has been noted at 342 °C. mdpi.com

Table 1: DSC Peak Temperatures for ANPZ at Various Heating Rates

| Heating Rate (°C/min) | Peak Temperature (°C) | Observations |

| 10 | 358 | One prominent peak. osti.gov |

| 3 | Multiple | Two peaks observed. osti.gov |

| 1 | Multiple | Two peaks observed. osti.gov |

| 0.3 | Multiple | Two peaks observed. osti.gov |

Thermogravimetric Analysis (TGA) for Mass Loss Kinetics

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is crucial for understanding the decomposition kinetics of ANPZ by monitoring its mass loss during heating.

Studies on the related compound LLM-105 have shown a two-step mass loss behavior, which corresponds to the two-step exothermic process observed in DSC. rsc.org The initial decomposition is dominated by the cleavage of the NO2 and NH2 groups. rsc.org The subsequent step involves the release of gaseous products like NO and C2N2. rsc.org The difference in the rate and oxidative ability of these two steps leads to the observed thermal behavior. rsc.org A four-step global chemical decomposition model has also been proposed for LLM-105, involving the formation of solid and gaseous intermediates before the final products are formed. osti.gov

The activation energy for the initial decomposition of LLM-105 is estimated to be around 57 kcal/mol, which is intermediate between that of HMX and TATB. osti.gov

High-Pressure Differential Thermal Analysis (HP-DTA) for Phase Diagrams

Microscopic Techniques for Morphological and Structural Analysis

Microscopic techniques are essential for visualizing the physical form and surface features of ANPZ crystals. The morphology and surface topography can significantly influence the material's properties and performance.

Scanning Electron Microscopy (SEM) for Particle Morphology

Scanning Electron Microscopy (SEM) is a powerful technique that uses a focused beam of electrons to generate images of a sample's surface. It provides detailed information about the morphology, or shape and size, of particles.

SEM has been used to characterize the morphology of ANPZ and its N-oxide derivative, LLM-105. For instance, after synthesis and recrystallization, ANPZO (the N-oxide form) particles were analyzed by SEM, which revealed an average particle size of 40 µm. sciengine.com Different crystallization methods can produce LLM-105 crystals with varying morphologies, including crosswise, needle, plate, block, diamond, and spheric-like shapes. researchgate.net These morphological differences have been shown to influence the material's sensitivity. researchgate.net For example, investigations into submicrometer-sized LLM-105 using SEM have been conducted to study its morphology and internal structure. acs.org

Optical Microscopy for Crystallite Growth and Defects

Optical microscopy is a fundamental yet powerful tool for investigating the crystallite growth and observing defects in this compound and its N-oxide analogue, LLM-105. The morphology, size, and internal perfection of crystals are known to significantly influence the sensitivity and performance of energetic materials. rsc.org

During synthesis and recrystallization, in-situ imaging techniques, such as those using a Particle Vision and Microscopy (PVM) probe, allow researchers to monitor crystal growth in real-time. rsc.org This provides invaluable information on how process parameters—like solvent choice, temperature, and cooling rate—affect the final crystal form. For instance, recrystallization of LLM-105 from a dimethylformamide (DMF)/dimethyl sulfoxide (B87167) (DMSO) mixture with the addition of hot water is known to produce fine needles. osti.gov

Researchers have successfully prepared LLM-105 with a variety of morphologies, including crosswise, needle, plate, block, diamond, and spherical-like shapes, by varying crystallization conditions. rsc.org Optical microscopy is the primary method for visualizing and documenting these different habits. Furthermore, it is used to identify and characterize crystal defects, such as surface roughness and intracrystalline imperfections, which can act as "hot spots" and alter the material's sensitivity to impact and shock. rsc.org Studies have shown that impact sensitivity can vary widely depending on particle morphology and the presence of defects. rsc.org

Table 1: Observed Crystal Morphologies of LLM-105 Under Different Crystallization Conditions

| Solvent/Antisolvent System | Resulting Crystal Morphology | Reference |

| DMSO / Water | X-shaped | osti.gov |

| DMSO / Methanol (B129727) | Spherical cluster-like | osti.gov |

| DMSO / Acetic Acid | Rod-like | osti.gov |

| DMSO / Methylene Chloride | Short and flat rod-like | osti.gov |

| DMF/DMSO / Hot Water | Fine needles | osti.gov |

This table is interactive. You can sort and filter the data.

Hyphenated Analytical Techniques for Evolved Gas Analysis

Understanding the thermal decomposition of this compound is critical for assessing its thermal stability and hazard profile. Hyphenated techniques, which couple a separation or thermal analysis instrument with a spectroscopic detector, are essential for identifying the sequence of decomposition events and the resulting gaseous products.

TGA-FTIR and TGA-MS for Volatile Decomposition Products

Thermogravimetric Analysis (TGA) coupled with Fourier Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS) provides a comprehensive picture of decomposition. TGA measures the mass loss of a sample as a function of temperature, while the hyphenated detector identifies the volatile products evolved at each stage of decomposition.

Studies on the closely related LLM-105 show a complex, two-step decomposition process. rsc.org

Step 1: The initial decomposition is dominated by the cleavage of the nitro (-NO₂) and amino (-NH₂) groups from the pyrazine (B50134) ring. rsc.org

Step 2: The products from the first step undergo further reactions, leading to the release of gaseous products such as nitric oxide (NO) and cyanogen (B1215507) (C₂N₂). rsc.org

Quantum chemical calculations and ab initio molecular dynamics simulations complement these experimental findings, suggesting that at temperatures above 580 K, the homolysis of the C-NO₂ bond is the dominant initial step. mdpi.com At lower temperatures, reversible hydrogen transfer processes are believed to contribute to the material's high thermal stability. mdpi.com The primary final gaseous products predicted and observed include nitrogen (N₂), water (H₂O), and carbon dioxide (CO₂). nih.gov TGA-FTIR is particularly useful for identifying functional groups in the evolved gas stream, such as H₂O, CO₂, NO₂, and NO, while TGA-MS provides precise mass-to-charge ratio data for these and other fragments. rsc.orgacs.org

Table 2: Major Evolved Gas Products from the Thermal Decomposition of LLM-105

| Decomposition Stage | Major Evolved Gaseous Products | Identification Technique | Reference |

| Initial Step | Cleavage of -NO₂ and -NH₂ groups | TGA-MS/FTIR, Theoretical | rsc.orgmdpi.com |

| Second Step | NO, C₂N₂ | TGA-MS/FTIR, Theoretical | rsc.org |

| Final Products | N₂, H₂O, CO₂, Solid Carbon | Theoretical, ODTX | nih.govosti.gov |

This table is interactive. You can sort and filter the data.

Pyrolysis-GC/MS for Detailed Fragment Analysis

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) is a powerful technique for analyzing the complex mixture of fragments produced during the rapid, high-temperature decomposition (pyrolysis) of a material in an inert atmosphere. jyu.fi This method provides a more detailed separation of decomposition products than TGA-MS, allowing for the identification of less stable or more complex intermediate fragments.

In a typical Py-GC/MS experiment, a small sample is heated rapidly to a high temperature (e.g., 500-900°C). jyu.fichromatographyonline.com The resulting fragments are swept into a gas chromatograph (GC), which separates the individual components of the mixture based on their volatility and interaction with the GC column. Each separated component then enters the mass spectrometer (MS), which provides a mass spectrum that acts as a molecular fingerprint for identification. researchgate.net

While specific Py-GC/MS studies on this compound are not widely published, the technique's application to similar energetic materials allows for an educated projection of the expected results. The analysis would likely identify the primary decomposition products seen in TGA-MS (NO, CO₂, C₂N₂, H₂O) as well as a variety of other nitrogen-containing heterocyclic fragments, nitriles, and smaller hydrocarbons resulting from the breakdown of the dinitropyrazine ring. rsc.orgjyu.fimdpi.com The relative abundance of these fragments at different pyrolysis temperatures can provide deep insights into the decomposition pathways and reaction kinetics under rapid heating conditions, which can be relevant to combustion and detonation events. jyu.fi

Structure Performance Relationships in 2,6 Diamino 3,5 Dinitropyrazine and Its Derivatives

Impact of Molecular Design on Predicted Energetic Output

The molecular design of energetic compounds, specifically the incorporation of explosophoric groups like nitro (-NO₂) and amino (-NH₂) onto a heterocyclic backbone such as pyrazine (B50134), is a key strategy for developing high-energy-density materials. The arrangement of these functional groups on the pyrazine ring in ANPZ creates a molecule with significant energetic potential.

Researchers have focused on designing new energetic compounds by incorporating various nitrogenous heterocyclic substituents into parent structures to enhance energetic properties. researchgate.net The introduction of different groups can lead to materials with high densities, detonation velocities, and pressures. researchgate.net For instance, the calculated energy content of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), a key derivative of ANPZ, is about 85% that of HMX and 15-20% more than that of TATB. osti.govosti.gov

Molecular modeling of the ANPZ isomer, 2,5-diamino-3,6-dinitropyrazine (ANPZ-i), has shown it to have a performance approximately equal to that of RDX but with an anticipated higher insensitivity. Its calculated performance is also significantly higher than that of TATB. Theoretical calculations using the Kamlet-Jacobs equation confirm favorable detonation parameters for functionalized polynitro pyrazines. researchgate.net

Table 1: Predicted Energetic Properties of ANPZ Derivatives and Related Compounds

| Compound | Density (g/cm³) | Detonation Velocity (km/s) | Detonation Pressure (GPa) | Heat of Formation (kJ/mol) |

|---|---|---|---|---|

| LLM-105 | 1.913 osti.gov | ~8.1 (calculated) | ~30 (calculated) | - |

| ANPZ-i | - | ~8.7 (equal to RDX) | - | - |

| G5 Derivative | - | 9.61 researchgate.net | - | - |

| I6 Derivative | - | - | 43.41 researchgate.net | - |

| G6 Derivative* | 2.06 researchgate.net | - | - | - |

Note: Derivatives from a study on designing energetic compounds based on a pyrazino[2,3-e] osti.govCurrent time information in Hamilton County, US.researchgate.nettetrazine molecule. researchgate.net

Correlation between Crystal Packing and Theoretical Sensitivity

The sensitivity of an energetic material to external stimuli like impact and shock is not solely a function of its molecular structure but is also heavily influenced by its crystal characteristics. Factors such as crystal morphology, integrity, surface defects, and internal voids play a critical role. researchgate.netmdpi.com The study of LLM-105, the N-oxide derivative of ANPZ, provides significant insight into these correlations.

Research has shown that the impact sensitivity (H₅₀) of LLM-105 can vary over a wide range (33.8–112.2 cm) depending on its crystal properties. researchgate.netresearchgate.netsciengine.com This variation is mainly influenced by particle morphology, crystal integrity, and particle surface defects and roughness, while being largely independent of intracrystalline defects and particle size. researchgate.netresearchgate.netsciengine.com Notably, LLM-105 crystals with a spherical shape, good integrity, a smooth surface, and fewer defects are less sensitive to impact and shock. researchgate.netsciengine.com Conversely, the friction sensitivity of LLM-105 samples appears to be unaffected by these crystal characteristics. researchgate.netsciengine.com

The shock sensitivity (G₅₀ values) of LLM-105 is also correlated with crystal characteristics, with values increasing as particle size and apparent crystal density decrease. researchgate.netsciengine.com The complex relationship between crystal characteristics and sensitivity is attributed to the crystal packing style and the aggregated microstructures of the material. researchgate.netresearchgate.net Defect engineering, such as controllably decreasing the density of low-dimensional defects through heat treatment, has been shown to enhance the thermal stability and improve the initiation properties of LLM-105. acs.org

Influence of Substituent Effects on Reactivity and Stability

The reactivity and stability of ANPZ and its derivatives are governed by the electronic effects of their substituent groups. The pyrazine ring, being a nitrogen-containing heterocycle, provides a stable backbone. The introduction of amino (-NH₂) groups, which are electron-donating, and nitro (-NO₂) groups, which are electron-withdrawing, creates a "push-pull" electronic structure. This structure, along with extensive intramolecular and intermolecular hydrogen bonding between the amino and nitro groups, contributes significantly to the molecule's thermal stability and low sensitivity. mdpi.com

The N-oxide group in LLM-105 further influences these properties. The oxidation of one of the pyrazine nitrogen atoms to an N-oxide enhances the energetic performance while maintaining a high degree of insensitivity. osti.gov The N-oxide group is flanked by two amino groups, which is thought to stabilize it through intramolecular hydrogen bonding. This structural feature contributes to the remarkable thermal stability of LLM-105. mdpi.com

Studies on the thermal decomposition of LLM-105 indicate a two-step process. rsc.org The initial phase is dominated by the cleavage of the -NO₂ and -NH₂ groups, while the second step involves the release of gaseous products like NO and C₂N₂. rsc.org The stability of the molecule can also be influenced by external factors; for example, applying a negative external electric field has been shown to improve the stability of LLM-105. nih.gov

Comparison with Related Energetic Pyrazine Derivatives

A direct comparison between ANPZ and its structural isomer, 2,5-diamino-3,6-dinitropyrazine (ANPZ-i), reveals the importance of substituent positioning. While ANPZ can be readily oxidized to its mono-N-oxide (LLM-105), the oxidation of ANPZ-i has proven difficult. This is attributed to the electronic environment of the N-oxide group; in LLM-105, the oxide is stabilized by being flanked by two amino groups, whereas in the theoretical oxidized form of ANPZ-i, the N-oxide would be adjacent to one amino and one nitro group, a less stable configuration.

LLM-105 itself serves as the most important structural analogue and derivative of ANPZ. It is an insensitive high explosive with performance characteristics intermediate between those of HMX and TATB. osti.govosti.gov Its combination of moderate performance and high insensitivity makes it an attractive material for applications requiring enhanced safety. osti.gov

The introduction of nitro groups is a fundamental strategy for increasing the energy content and oxygen balance of organic compounds to create effective explosives. In the case of pyrazine derivatives, nitration significantly enhances their energetic properties. The synthesis of ANPZ involves the nitration of 2,6-diaminopyrazine. researchgate.net Similarly, the synthesis of LLM-105 can proceed through the nitration of 2,6-dimethoxypyrazine (B1307160) to form 2,6-dimethoxy-3,5-dinitropyrazine (B4326629), followed by amination and oxidation. osti.gov

Studies on the nitration process show that the first nitration occurs more readily at lower temperatures, while the introduction of the second nitro group requires higher temperatures to ensure complete dinitration. osti.gov The presence of multiple nitro groups on the pyrazine ring is essential for the high density and detonation performance of these materials. researchgate.net The analysis of bond dissociation energies in similar designed compounds often shows that the C-NO₂ or N-NO₂ bond is the weakest, identifying it as the likely trigger bond during thermal decomposition. researchgate.net This highlights the central role of nitro group functionalization in defining the performance and reactivity of energetic pyrazine derivatives.

Future Research Directions and Challenges for 2,6 Diamino 3,5 Dinitropyrazine

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy

Current synthetic routes to ANPZ and its derivatives, while established, present opportunities for improvement, particularly in terms of atom economy and cost-effectiveness. One of the significant cost drivers in the synthesis of LLM-105 from ANPZ is the use of trifluoroacetic acid (TFA). imemg.org Efforts to replace the bulk of TFA with other solvents have been explored, but this has been shown to influence the particle size and morphology of the resulting crystals. imemg.org

Future research should focus on developing novel synthetic pathways that minimize waste and utilize more economical starting materials and reagents. This could involve exploring alternative nitrating agents or different reaction sequences. For instance, studies have investigated the direct nitration of 2,6-diaminopyrazine, though this has led to the formation of undesired byproducts like tetraketopiperazine. lukasiewicz.gov.pl Further research into protecting groups or more selective nitration conditions could yield a more efficient synthesis. lukasiewicz.gov.pl The development of retrosynthesis models and prioritization scoring algorithms could also aid in identifying promising and structurally qualified new synthetic pathways. researchgate.netnih.gov

Development of Advanced Computational Models for Performance Prediction

Computational modeling plays a crucial role in understanding and predicting the performance of energetic materials. For ANPZ and its derivatives, multi-theory approaches combining reactive molecular dynamics simulations with density functional theory (DFT), density functional tight-binding (DFTB), and reactive force fields have been employed. nih.govosti.gov These models help in characterizing reaction pathways, product speciation, reaction kinetics, and detonation performance. nih.govosti.gov

However, there are still discrepancies between different predictive models, particularly in predicting final product formations and the wide range of values for detonation performance. nih.govosti.gov Future research should focus on refining these computational models to improve their accuracy. This includes developing more sophisticated force fields that can better capture the complex chemical reactions occurring during decomposition and detonation. Enhanced models will provide more reliable predictions, reducing the need for extensive and costly experimental testing. The use of methods like the complete basis set (CBS-4M) can provide highly accurate energy calculations for these molecules. cranfield.ac.uk

Rational Design of Multi-Component Energetic Systems Incorporating 2,6-Diamino-3,5-dinitropyrazine

The performance of ANPZ can be further tailored by incorporating it into multi-component energetic systems, such as polymer-bonded explosives (PBXs). The formulation of ANPZ with binders like Viton A has been explored to create moldable charges. researchgate.net The interaction between the energetic material and the binder, as well as the particle size distribution of the ANPZ, significantly influences the mechanical properties and detonation performance of the resulting formulation.

Future research should focus on the rational design of these multi-component systems. This involves systematically studying the effects of different binders, plasticizers, and other additives on the sensitivity, performance, and aging characteristics of ANPZ-based formulations. For example, mixing coarse and fine particles of ANPZ has been shown to increase the pressing density and detonation velocity of the formulation. researchgate.net Further investigation into optimizing particle size distribution and morphology through controlled crystallization processes is crucial. imemg.orgmdpi.com

Application of Machine Learning and AI in this compound Research

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize materials science, and energetic materials research is no exception. These tools can be applied to accelerate the discovery and optimization of energetic materials like ANPZ.

Future applications of ML and AI in ANPZ research could include:

Predictive Modeling: Developing ML models trained on existing experimental and computational data to predict the properties of new ANPZ derivatives or formulations with high accuracy.

Synthesis Planning: Using AI algorithms to propose novel and efficient synthetic routes with improved yields and reduced costs. researchgate.netnih.gov

Data Analysis: Analyzing large datasets from experiments and simulations to identify complex relationships between structure, processing, and performance.

By leveraging the power of ML and AI, researchers can significantly reduce the time and resources required for the development of new and improved energetic systems based on ANPZ.

Challenges in Scaling Up Synthesis and Crystallization Processes for Research

Mass transfer limitations are another critical challenge, especially in heterogeneous reactions like the oxidation of ANPZ. imemg.org The limited solubility of both the reactant and product can lead to incomplete conversion and impurities in the final product. imemg.org Unexpected exotherms during scale-up have also been encountered, highlighting the need for detailed calorimetric studies to ensure safe operating conditions. imemg.org

Q & A

Basic Research Questions

Q. What are the common synthesis routes for 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), and how are these products characterized?

- Methodological Answer : LLM-105 is synthesized via precursor oxidation, such as the reaction of this compound (ANPz) with trifluoroacetic acid (TFA) at ambient conditions . Flow chemistry methods have been optimized for safer scale-up, enabling continuous nitration and oxidation steps . Characterization relies on X-ray diffraction (XRD) for crystal structure determination , while purity and functional groups are verified via Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) .

Q. How is the thermal stability of LLM-105 experimentally assessed?

- Methodological Answer : Thermal stability is evaluated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Studies show LLM-105 remains stable up to 240°C under ambient pressure, with decomposition initiating at 260°C . Kinetic parameters (e.g., activation energy) are derived from non-isothermal methods like the Kissinger equation, revealing a two-step decomposition mechanism .

Q. What spectroscopic techniques are used to analyze LLM-105's molecular and crystal structure?

- Methodological Answer : Terahertz time-domain spectroscopy (THz-TDS) identifies low-frequency vibrational modes linked to hydrogen bonding and lattice vibrations, with absorption peaks at 1.14 THz and 1.92 THz . Solid-state NMR complements this by probing hydrogen-bonding networks and molecular dynamics .

Advanced Research Questions